molecular formula C70H127N3O35 B7840605 O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol

O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol

Cat. No.: B7840605
M. Wt: 1570.8 g/mol
InChI Key: QTIQGDBALCIANR-UHFFFAOYSA-N
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Description

This compound, commonly referred to as MAL-PEG-NHS (heptacosaethylene glycol), is a heterobifunctional crosslinker featuring two reactive termini: a maleimide group (for thiol-selective conjugation) and an N-hydroxysuccinimide (NHS) ester (for amine-reactive coupling). The molecule incorporates a 27-unit polyethylene glycol (PEG) spacer (heptacosa- denotes 27 ethylene glycol repeats), yielding a molecular weight of 1,570.76 g/mol (C₇₀H₁₂₇N₃O₃₅) . The extended PEG chain enhances aqueous solubility, reduces steric hindrance during bioconjugation, and improves biocompatibility, making it ideal for applications in antibody-drug conjugates (ADCs), protein labeling, and nanoparticle functionalization .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C70H127N3O35/c74-65(5-8-72-66(75)1-2-67(72)76)71-7-10-81-12-14-83-16-18-85-20-22-87-24-26-89-28-30-91-32-34-93-36-38-95-40-42-97-44-46-99-48-50-101-52-54-103-56-58-105-60-62-107-64-63-106-61-59-104-57-55-102-53-51-100-49-47-98-45-43-96-41-39-94-37-35-92-33-31-90-29-27-88-25-23-86-21-19-84-17-15-82-13-11-80-9-6-70(79)108-73-68(77)3-4-69(73)78/h1-2H,3-64H2,(H,71,74)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIQGDBALCIANR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C70H127N3O35
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1570.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst Selection

Anionic catalysts such as sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) are preferred due to their efficiency in initiating ethoxylation. These catalysts are added stoichiometrically to the initiator to prevent residual base from reacting with EO, which could lead to undesired PEG diol byproducts. For example, a molar ratio of 1:1 between N-(2-hydroxyethyl)maleimide and sodium methoxide ensures complete initiation while minimizing side reactions.

Solvent Systems

Reactions are conducted in aromatic hydrocarbon solvents like toluene or halogenated solvents such as dichloromethane (DCM) . These solvents facilitate temperature control (100–110°C) and improve reactant distribution. After polymerization, solvents are removed via distillation under reduced pressure to isolate the PEG-maleimide intermediate.

Functionalization with NHS Ester

The NHS ester terminus is introduced through a two-step process: (1) activation of the PEG hydroxyl group and (2) coupling with NHS.

Tosylation of Hydroxyl Terminus

The terminal hydroxyl group of PEG-maleimide is activated using p-toluenesulfonyl chloride (TsCl) in the presence of a base catalyst like triethylamine (TEA) . This reaction produces a tosylate intermediate, which is highly reactive toward nucleophilic substitution.

Reaction Conditions

  • Solvent: Dichloromethane (DCM)

  • Temperature: 0–25°C

  • Molar Ratio: PEG-maleimide : TsCl : TEA = 1 : 1.2 : 1.5

Aminolysis and NHS Ester Formation

The tosylate intermediate undergoes aminolysis with 28% ammonia water to yield a primary amine. This amine is subsequently reacted with maleic anhydride in a solvent mixture of N,N-dimethylacetamide (DMAC) and N-cyclohexylpyrrolidinone (CHP) to form a maleamic acid. Finally, the maleamic acid is activated with pentafluorophenyl trifluoroacetate in dimethylformamide (DMF) to produce the NHS ester.

Key Data

ParameterValue
Reaction Time (Step 2)4–6 hours
Yield85–90%
Purity≥90% (HPLC)

Methylation for Terminal Stabilization

To prevent cross-linking during conjugation, the hydroxyl terminus of PEG-maleimide is methylated using reagents like dimethyl sulfate or methyl iodide . This step converts the terminal -OH group to a methoxy (-OCH₃) group, ensuring monofunctionality.

Example Protocol

  • Dissolve PEG-maleimide (50 kg) in dry toluene .

  • Add sodium methoxide (7.02 kg) and heat to 100°C.

  • Introduce ethylene oxide (75 kg) at 3–5 kg/hour.

  • Neutralize with acetic acid , purify via distillation, and precipitate in isopropanol .

Purification and Characterization

The final product is purified via fractional precipitation using isopropanol or diethyl ether to remove unreacted reagents and low-molecular-weight byproducts. Critical quality control parameters include:

Analytical Metrics

ParameterMethodSpecification
Molecular WeightMALDI-TOF MS1,570.76 Da (±1%)
Oligomer PurityRP-HPLC≥90%
Residual SolventsGC<100 ppm

Scale-Up Considerations

Industrial-scale synthesis (e.g., 500-gallon reactors) requires stringent drying protocols to maintain water levels below 100 ppm. Post-polymerization, reactive termini are stabilized via nitrogen purging, and sodium acetate byproducts are removed through filtration .

Chemical Reactions Analysis

Types of Reactions: Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) undergoes various chemical reactions, including:

    Substitution Reactions: The maleinimido and carboxy succinimidyl ester groups can react with nucleophiles such as amines and thiols.

    Addition Reactions: The maleinimido group can participate in Michael addition reactions with nucleophiles.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and other nucleophilic reagents.

    Reaction Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions include modified biomolecules with enhanced stability and solubility.

Scientific Research Applications

Alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) has a wide range of scientific research applications, including:

    Chemistry: Used as a crosslinking agent to modify polymers and other materials.

    Biology: Employed in the conjugation of proteins, peptides, and other biomolecules to improve their stability and solubility.

    Medicine: Utilized in drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.

    Industry: Applied in the development of advanced materials with improved properties for various industrial applications.

Mechanism of Action

The mechanism of action of alpha-Maleinimido-omega-carboxy succinimidyl ester poly(ethylene glycol) involves the following steps:

    Activation: The maleinimido and carboxy succinimidyl ester groups are activated and ready to react with nucleophiles.

    Conjugation: The activated groups react with nucleophiles such as amines and thiols, forming stable covalent bonds.

    Modification: The conjugation process results in the modification of biomolecules, enhancing their stability, solubility, and overall properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterobifunctional crosslinkers with varying PEG chain lengths and functional groups. Key differences lie in molecular weight, solubility, and conjugation efficiency.

Structural and Functional Comparison

Parameter Target Compound (Heptacosaethylene Glycol, n=27) O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]triethylene glycol (n=4) 3-(Maleimido)propionic acid NHS ester (No PEG)
Molecular Weight 1,570.76 g/mol 513.5 g/mol 266.21 g/mol
PEG Units 27 4 0
Functional Groups Maleimide + NHS ester Maleimide + NHS ester Maleimide + NHS ester
Solubility High (aqueous buffers) Moderate (requires polar solvents) Low (requires organic solvents)
Steric Hindrance Minimal (long spacer) Moderate High
Typical Applications Large biomolecule conjugates (e.g., ADCs) Small-molecule conjugates, short-range labeling Low-molecular-weight peptide conjugation
Reference

Research Findings

  • Conjugation Efficiency : Studies demonstrate that longer PEG chains (e.g., n=27) achieve >90% conjugation efficiency with antibodies due to reduced steric interference, compared to 70–80% efficiency for shorter PEG (n=4) and <50% for BMPS .
  • In Vivo Performance : The extended PEG chain prolongs circulation half-life in murine models (t₁/₂ = 12–18 hours vs. 2–4 hours for BMPS), critical for therapeutic applications .

Biological Activity

O-[N-(3-Maleimidopropionyl)aminoethyl]-O'-[3-(N-succinimidyloxy)-3-oxopropyl]heptacosaethylene glycol, commonly referred to as Maleimide-PEG4-NHS, is a bifunctional crosslinker that plays a significant role in bioconjugation and drug delivery systems. This compound combines a maleimide group, which reacts specifically with thiols, and an N-hydroxysuccinimide (NHS) ester, which reacts with amines, allowing for versatile applications in biological contexts.

  • Molecular Formula : C22H31N3O11
  • Molecular Weight : 513.49 g/mol
  • CAS Number : 756525-99-2
  • Structure : The compound features a hydrophilic polyethylene glycol (PEG) spacer that enhances solubility in aqueous environments, making it suitable for biological applications.

The biological activity of Maleimide-PEG4-NHS primarily stems from its ability to form stable covalent bonds with biomolecules. The maleimide group selectively reacts with thiol groups (-SH) present in cysteine residues of proteins, while the NHS ester can label primary amines (-NH2). This dual reactivity enables the construction of complex biomolecular architectures essential for targeted drug delivery and therapeutic applications.

Applications in Drug Delivery

  • Targeted Therapy : Maleimide-PEG4-NHS has been utilized in the design of targeted drug delivery systems, particularly for cancer therapies. By attaching therapeutic agents to specific targeting moieties via this linker, enhanced specificity and reduced systemic toxicity can be achieved.
  • Nanoparticle Functionalization : The compound is frequently employed in the functionalization of nanoparticles for drug delivery. For instance, studies have shown that nanoparticles functionalized with NHS-PEG-Mal linkers exhibit improved cellular uptake and therapeutic efficacy against cancer cells compared to unmodified counterparts .

Study on Hepatocellular Carcinoma Treatment

A notable study investigated the use of Maleimide-PEG4-NHS in a multimodal nanoplatform for the treatment of hepatocellular carcinoma (HCC). The researchers synthesized polydopamine-coated magnetite nanoparticles functionalized with NHS-PEG-Mal linkers. These nanoparticles demonstrated:

  • High photothermal properties.
  • Enhanced cytotoxicity against HepG2 liver cancer cells when combined with doxorubicin.
  • Effective dual chemo- and photothermal therapy capabilities .

Evaluation of Cytotoxicity

In another study assessing the cytotoxic effects of nanoparticles modified with Maleimide-PEG4-NHS, various concentrations (1.25–40 µg/mL) were tested on HepG2 cells using WST-1 assays. Results indicated a dose-dependent decrease in cell viability, confirming the potential of this compound in targeted cancer therapies .

Comparative Analysis of Crosslinkers

Crosslinker TypeReactive GroupTarget BiomoleculeApplication Area
Maleimide-PEG4-NHSThiolProteinsDrug delivery systems
NHS EsterAmineOligonucleotidesBioconjugation
EDC (Carbodiimide)CarboxylAminesPeptide coupling

Q & A

Q. Why do some protocols fail to achieve stoichiometric conjugation despite excess crosslinker?

  • Diagnosis : Competing hydrolysis or oxidation of thiols. Pre-reduce disulfide bonds with TCEP (1 mM, pH 6.5) and use degassed buffers. Monitor NHS ester activity via UV-vis at 260–280 nm before conjugation .

Q. How to mitigate PEG-induced aggregation in conjugates during long-term storage?

  • Optimization : Lyophilize conjugates with cryoprotectants (e.g., trehalose 5% w/v) and store under argon at -80°C. Characterize aggregation via dynamic light scattering (DLS) pre- and post-storage .

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